molecular formula C7H8BrNO B1377719 4-Bromo-5-methoxy-2-methylpyridine CAS No. 1256804-48-4

4-Bromo-5-methoxy-2-methylpyridine

Cat. No. B1377719
M. Wt: 202.05 g/mol
InChI Key: WUSNLOHKUBQSHK-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of 4-Bromo-5-methoxy-2-methylpyridine involves several steps. The overall yield of the compound starting from 2-fluoro-4-methylpyridine is reported to be 29.4% . This synthesis strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular formula of 4-Bromo-5-methoxy-2-methylpyridine is C7H8BrNO . Its molecular weight is 202.05 . The structure consists of a pyridine ring with bromo, methoxy, and methyl substituents at the 4th, 5th, and 2nd positions, respectively .


Chemical Reactions Analysis

4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in various chemical reactions. For instance, it is used in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Physical And Chemical Properties Analysis

4-Bromo-5-methoxy-2-methylpyridine is a solid at 20 degrees Celsius .

Scientific Research Applications

Efficient Synthesis and Characterization

One study detailed an efficient synthesis route for a carboxylic acid derivative of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's utility in drug development (Hirokawa, Horikawa, & Kato, 2000). Another research effort explored the preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics, indicating applications in materials science (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Applications in Photodynamic Therapy and Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives were reported, demonstrating high singlet oxygen quantum yield suitable for photodynamic therapy applications, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Novel Compound Synthesis

Research on the synthesis and characterization of novel Schiff bases highlighted potential applications in developing new materials and chemical sensors (Linsha, 2015). Additionally, studies on the preparation of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and their heterocyclic synthesis applications underscored the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Martins, 2002).

Pharmaceutical and Biological Activity

Investigations into novel pyridine-based derivatives via Suzuki cross-coupling reaction revealed potential biological activities, underscoring the chemical's relevance in drug discovery and development (Ahmad et al., 2017). This includes exploring its applications in antithrombolytic, biofilm inhibition, and haemolytic activities.

Safety And Hazards

4-Bromo-5-methoxy-2-methylpyridine can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSNLOHKUBQSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-2-methylpyridine

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-5-methoxy-2-methyl-pyridine 1-oxide (Step AL4) (150 mg, 0.7 mmol) in CHCl3 (2 mL) at 10° C. was added dropwise PBr3 (78 μL, 0.826 mmol). The mixture was stirred at rt for 4 h, then at 50° C. for 1 h. The reaction mixture was dissolved in CH2Cl2 and extracted with a saturated aqueous solution of NaHCO3, washed with brine, dried (Na2SO4), filtered and concentrated. The product was crystallised (CH2Cl2/TBME). ESI-MS: tR=0.69 min, [M+H]+ 202.0/204.0 (LC-MS 1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
78 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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